(E)-1-Methyl-4-(6-methylhepta-2,5-dien-2-yl)-7-oxabicyclo[4.1.0]heptane is a bicyclic compound characterized by its unique structure, which includes a bicyclo[4.1.0] framework and an oxabicyclo component. The molecular formula for this compound is C₁₀H₁₆O, with a molecular weight of approximately 152.23 g/mol . The compound features a methyl group and a complex aliphatic chain that contributes to its chemical properties and potential applications.
The reactivity of (E)-1-Methyl-4-(6-methylhepta-2,5-dien-2-yl)-7-oxabicyclo[4.1.0]heptane can be attributed to its functional groups, particularly the oxabicyclo moiety. Typical reactions may include:
Research into the biological activities of (E)-1-Methyl-4-(6-methylhepta-2,5-dien-2-yl)-7-oxabicyclo[4.1.0]heptane indicates potential pharmacological properties. Studies have suggested that compounds with similar structures exhibit:
The synthesis of (E)-1-Methyl-4-(6-methylhepta-2,5-dien-2-yl)-7-oxabicyclo[4.1.0]heptane can be achieved through several methods:
This compound has potential applications in various fields:
Several compounds share structural similarities with (E)-1-Methyl-4-(6-methylhepta-2,5-dien-2-yl)-7-oxabicyclo[4.1.0]heptane:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Limonene | C₁₀H₁₈ | Monoterpene with strong citrus aroma |
| Carvone | C₁₀H₁₄O | Ketone with minty flavor |
| Myrcene | C₁₀H₁₈ | Known for its earthy scent and anti-inflammatory properties |
The unique combination of the bicyclic structure and specific aliphatic chain in (E)-1-Methyl-4-(6-methylhepta-2,5-dien-2-yl)-7-oxabicyclo[4.1.0]heptane sets it apart from these similar compounds, potentially influencing its biological activity and applications in diverse fields.
The synthesis of bicyclic terpenoid derivatives, particularly those containing the oxabicyclo[4.1.0]heptane framework found in (E)-1-Methyl-4-(6-methylhepta-2,5-dien-2-yl)-7-oxabicyclo[4.1.0]heptane, represents a significant challenge in synthetic organic chemistry [1] [2]. Multiple synthetic approaches have been developed to access these complex molecular architectures, each offering distinct advantages in terms of selectivity, efficiency, and mechanistic control.
The halogen-lithium exchange methodology has emerged as a particularly effective strategy for constructing bisabolane-type sesquiterpenes [1]. This approach utilizes bromobenzene derivatives as starting materials, followed by addition of isoprenylacetone and subsequent reduction of the resulting carbinols [1]. The synthesis typically achieves yields of 75-85% and provides excellent regioselectivity through careful control of the lithium reagent formation and subsequent nucleophilic addition [1].
Epoxidation via peroxycarboxylic acids represents another crucial synthetic pathway for accessing bicyclic epoxide structures [3] [4]. The mechanism involves the electrophilic addition of electron-deficient oxygen from peroxycarboxylic acids to the π-electrons of alkene bonds [4]. Meta-chloroperbenzoic acid and peroxyacetic acid are frequently employed as oxidizing agents, providing stereoselectivities of 60-90% under mild reaction conditions [3] [4].
Ring-closing metathesis has proven valuable for constructing eight-membered ring bicyclic systems characteristic of certain terpene frameworks [2]. This methodology involves the formation of cyclooctane rings fused to cyclopentane rings through metathesis catalysis, achieving typical yields of 45-75% [2]. The approach is particularly effective for generating the [5-8] bicyclic core structures encountered in sesquiterpene, diterpene, and sesterterpene series [2].
| Synthesis Method | Starting Materials | Target Products | Typical Yields (%) | Key Advantages |
|---|---|---|---|---|
| Halogen-lithium exchange | Bromobenzene derivatives, isoprenylacetone | Bisabolane sesquiterpenes | 75-85 | High regioselectivity |
| Epoxidation via peroxycarboxylic acids | Alkenes, meta-chloroperbenzoic acid/peroxyacetic acid | Epoxybicyclic structures | 60-90 | Mild conditions, high stereoselectivity |
| Metathesis cyclization | Diene precursors, metathesis catalysts | 8-membered ring bicycles | 45-75 | Ring-closing efficiency |
| Nozaki-Hiyama-Kishi cyclization | Vinyl halides, aldehydes, chromium salts | Homoallylic alcohols | 50-80 | Carbon-carbon bond formation control |
| Palladium-mediated cyclization | Halogenated substrates, palladium catalysts | Cyclized aromatic compounds | 40-85 | Functional group tolerance |
| Radical cyclization | Radical precursors, radical initiators | Polycyclic frameworks | 35-70 | Cascade reaction capability |
| Lewis acid-promoted cyclization | Alkenes, Lewis acids (boron trifluoride, aluminum chloride) | Cationic cyclization products | 55-90 | Carbocation stabilization |
| Biomimetic cyclization | Linear terpene precursors, cyclase enzymes | Natural terpene scaffolds | 60-95 | Enzyme specificity |
The Nozaki-Hiyama-Kishi cyclization provides an alternative approach for carbon-carbon bond formation in complex terpene synthesis [2]. This methodology employs vinyl halides, aldehydes, and chromium salts to generate homoallylic alcohols with yields ranging from 50-80% [2]. The reaction offers excellent control over carbon-carbon bond formation while maintaining functional group compatibility [2].
Palladium-mediated cyclization reactions have gained prominence for their ability to construct cyclized aromatic compounds from halogenated substrates [2]. These transformations typically achieve yields of 40-85% and demonstrate remarkable functional group tolerance, making them suitable for late-stage synthetic manipulations [2].
Radical cyclization methodologies offer unique advantages for constructing polycyclic frameworks through cascade reaction sequences [2] [5]. These approaches utilize radical precursors and appropriate initiators to generate complex molecular architectures with yields of 35-70% [2]. The cascade nature of these reactions enables the formation of multiple bonds in a single synthetic operation [5].
Lewis acid-promoted cyclization represents a powerful strategy for accessing cationic cyclization products [2] [6]. The use of Lewis acids such as boron trifluoride and aluminum chloride facilitates carbocation stabilization, leading to yields of 55-90% [2] [6]. The mechanism involves the coordination of Lewis acids to electron-rich centers, promoting cyclization through carbocationic intermediates [6].
The stereoselective formation of epoxybisabolene skeletons, such as those found in (E)-1-Methyl-4-(6-methylhepta-2,5-dien-2-yl)-7-oxabicyclo[4.1.0]heptane, requires sophisticated control over both regiochemistry and stereochemistry during epoxide formation [3] [7] [8]. Multiple methodologies have been developed to achieve high levels of stereoselectivity in these transformations.
Sharpless asymmetric epoxidation stands as the gold standard for stereoselective epoxide formation from allylic alcohols [9]. This methodology employs titanium tetraisopropoxide, dialkyl tartrate ligands, and tert-butyl hydroperoxide at low temperatures (-20°C) to achieve enantioselectivities exceeding 90% [9]. The mechanism involves the formation of a chiral titanium complex that dictates the facial selectivity of oxygen delivery to the alkene substrate [9].
Tungstate-exchanged takovite catalysis provides an alternative approach for regioselective and stereoselective terpene epoxidation [3]. This methodology utilizes tungstate-exchanged layered double hydroxides in conjunction with hydrogen peroxide and bromide ions at ambient temperature [3]. The catalytic system demonstrates remarkable chemoselectivity for terpenic olefins, achieving stereoselectivities of 75-85% with unique regioselectivity patterns often opposite to traditional methods [3].
| Epoxidation Method | Substrate Scope | Stereoselectivity (% enantiomeric excess) | Reaction Conditions | Major Products |
|---|---|---|---|---|
| Sharpless asymmetric epoxidation | Allylic alcohols | >90 | Titanium tetraisopropoxide, tartrate, tert-butyl hydroperoxide, -20°C | Chiral epoxy alcohols |
| Tungstate-exchanged takovite catalysis | Terpenic olefins | 75-85 | Hydrogen peroxide, bromide, ambient temperature | Regio/stereoselective epoxides |
| Vanadium-based polyoxometalate | Biorenewable terpenes | 70-90 | Hydrogen peroxide, solvent-free, 30-50°C | Mono/bisepoxides |
| Metal-free oxygen epoxidation | Electron-rich alkenes | 60-80 | Molecular oxygen, polar aprotic solvent, 80°C | β-caryophyllene oxide |
| Enzymatic epoxidation | Natural sesquiterpenes | 85-95 | Nicotinamide adenine dinucleotide phosphate, enzyme, 25-37°C | Enantiopure epoxides |
| Phase-transfer catalysis | Various alkene types | 45-75 | Phase-transfer catalyst, base | Racemic epoxides |
Vanadium-based polyoxometalate catalysis has emerged as a sustainable approach for the epoxidation of biorenewable terpenes [10]. This methodology employs hydrogen peroxide as an environmentally benign oxidant under solvent-free conditions at elevated temperatures (30-50°C) [10]. The catalytic system demonstrates excellent scalability and recyclability, achieving stereoselectivities of 70-90% for various terpene substrates [10].
Metal-free oxygen epoxidation represents a unique mechanistic pathway for specific sesquiterpene substrates [11]. The abundant sesquiterpene β-caryophyllene undergoes spontaneous epoxidation by molecular oxygen in polar aprotic solvents at 80°C, achieving epoxide selectivities exceeding 70% [11]. This transformation proceeds through an electron transfer mechanism involving the formation of a caryophyllene-derived radical cation that reacts with triplet oxygen to generate a dioxetane intermediate [11].
Enzymatic epoxidation systems offer the highest levels of stereoselectivity for natural sesquiterpene substrates [12]. These biocatalytic processes utilize nicotinamide adenine dinucleotide phosphate-dependent enzymes operating at physiological temperatures (25-37°C) to achieve enantioselectivities of 85-95% [12]. The enzyme active sites provide precise geometric control over substrate binding and oxygen delivery, resulting in exceptional stereochemical outcomes [12].
The stereoselectivity of epoxide formation is critically dependent on the conformational preorganization of substrates within catalytic environments [13]. Quantum chemical calculations have revealed that the conformation of bisabolyl cation intermediates attainable in enzyme active sites serves as a primary determinant of the structure and relative stereochemistry of the resulting epoxides [13]. Substantial conformational changes of initially formed conformers are often necessary to achieve optimal stereochemical outcomes [13].
The biosynthesis of sesquiterpenes, including compounds structurally related to (E)-1-Methyl-4-(6-methylhepta-2,5-dien-2-yl)-7-oxabicyclo[4.1.0]heptane, involves a complex network of enzymatic transformations beginning with the universal precursor farnesyl diphosphate [14] [15] [16]. These pathways demonstrate remarkable diversity in their ability to generate structural complexity from relatively simple linear precursors.
Farnesyl diphosphate synthase catalyzes the initial condensation reactions that generate the fifteen-carbon backbone characteristic of sesquiterpenes [17]. This enzyme employs a sequential mechanism involving two condensation steps: first, isopentenyl diphosphate and dimethylallyl diphosphate react to form geranyl diphosphate, followed by a second condensation with an additional isopentenyl diphosphate molecule to produce farnesyl diphosphate [17]. The enzyme demonstrates Michaelis constants ranging from 5-25 micromolar and requires divalent metal cations such as magnesium or manganese for optimal activity [17].
Sesquiterpene cyclases represent the key enzymes responsible for converting the linear farnesyl diphosphate precursor into diverse cyclic frameworks [18] [16] [19]. These enzymes catalyze complex reactions that often form multiple chiral centers in cyclized products through carbocationic mechanisms [18] [20]. The cyclization process typically initiates with the ionization of the diphosphate leaving group, generating a highly reactive farnesyl cation that undergoes subsequent cyclization and rearrangement reactions [18] [20].
| Enzyme Class | Enzyme Commission Number | Substrate | Product | Cofactors | Michaelis Constant (µM) |
|---|---|---|---|---|---|
| Farnesyl diphosphate synthase | EC 2.5.1.10 | Isopentenyl diphosphate + dimethylallyl diphosphate/geranyl diphosphate | Farnesyl diphosphate | Magnesium, manganese | 5-25 |
| Sesquiterpene cyclases | EC 4.2.3.x | Farnesyl diphosphate | Cyclic sesquiterpenes | Magnesium, manganese | 2-15 |
| Cytochrome P450 enzymes | EC 1.14.x.x | Sesquiterpene hydrocarbons | Oxygenated sesquiterpenes | Nicotinamide adenine dinucleotide phosphate, molecular oxygen, heme | 10-50 |
| Germacrene A synthase | EC 4.2.3.22 | Farnesyl diphosphate | Germacrene A | Magnesium | 3-12 |
| Bisabolene synthase | EC 4.2.3.34 | Farnesyl diphosphate | (E)-α-bisabolene | Magnesium, manganese | 8-20 |
| Epoxide hydrolases | EC 3.3.2.x | Epoxide substrates | Diols/other products | None typically required | 15-75 |
Cytochrome P450 enzymes play crucial roles in the downstream modification of sesquiterpene scaffolds, catalyzing various oxidative transformations including hydroxylation, epoxidation, and other oxygenation reactions [14] [21]. These heme-containing enzymes utilize nicotinamide adenine dinucleotide phosphate and molecular oxygen as cofactors, demonstrating Michaelis constants of 10-50 micromolar for their sesquiterpene substrates [14] [21]. The P450-mediated oxidations often introduce functional groups that are essential for biological activity and structural diversity [14] [21].
Germacrene A synthase represents a specific example of sesquiterpene cyclase that catalyzes the formation of germacrene A from farnesyl diphosphate [14]. This enzyme serves as a common branch point in sesquiterpene biosynthesis, as germacrene A can undergo subsequent enzymatic modifications to generate various downstream products including sesquiterpene lactones [14]. The enzyme demonstrates high substrate specificity with Michaelis constants of 3-12 micromolar [14].
Bisabolene synthase catalyzes the formation of (E)-α-bisabolene, a compound structurally related to the target molecule [15] [22]. This enzyme has been extensively studied in various organisms including cyanobacteria and yeast, where metabolic engineering approaches have been employed to enhance production [15] [22]. The enzyme typically demonstrates Michaelis constants of 8-20 micromolar and requires magnesium or manganese ions for optimal catalytic activity [15] [22].
The stereoselectivity of sesquiterpene cyclases is determined by specific amino acid residues within their active sites [19]. Research on maize terpene synthases has revealed that differences in stereoselectivity between closely related enzymes can result from as few as four amino acid substitutions, with the most critical being a glycine versus alanine residue at position 409 in the catalytic site [19]. These structural differences can dramatically alter the product distribution, emphasizing the precision required for stereochemical control in enzymatic cyclization [19].
Epoxide hydrolases contribute to the diversification of sesquiterpene structures by catalyzing the hydrolytic ring-opening of epoxide functionalities [7]. These enzymes typically operate without specific cofactor requirements and demonstrate Michaelis constants ranging from 15-75 micromolar [7]. The regioselectivity of epoxide hydrolysis can be controlled through the enzyme active site architecture, leading to the formation of specific diol products [7].
The regiochemical control during cyclization reactions represents one of the most significant challenges in both synthetic and biosynthetic approaches to sesquiterpene formation [23] [13] [20]. The complex nature of carbocationic intermediates and their propensity for rearrangement creates numerous opportunities for alternative reaction pathways that can compromise selectivity.
Carbocation rearrangement through Wagner-Meerwein shifts poses a fundamental challenge to maintaining regiochemical integrity during cyclization [13] [20]. These 1,2-shifts of hydride or alkyl groups can occur when thermodynamically more stable carbocationic intermediates are accessible, leading to products with altered connectivity patterns [13]. The control of such rearrangements requires careful active site design and stabilization strategies that favor the desired reaction pathway while suppressing alternative rearrangement modes [20].
Conformational preorganization within enzyme active sites serves as a critical determinant of product selectivity [13] [18]. The geometric constraints imposed by the protein environment can significantly influence the accessibility of different cyclization pathways by controlling the spatial arrangement of reactive centers [13] [18]. Quantum chemical calculations have demonstrated that the conformation of bisabolyl cation intermediates attainable in enzyme active sites is a primary determinant of the structure and relative stereochemistry of the products formed [13].
| Challenge Type | Mechanistic Factor | Impact on Selectivity | Control Strategies | Success Rate (%) |
|---|---|---|---|---|
| Carbocation rearrangement | Wagner-Meerwein shifts | Reduces regioselectivity | Active site design, stabilization | 40-70 |
| Conformational preorganization | Active site geometry | Determines product distribution | Conformational constraints | 60-85 |
| Substrate binding orientation | Enzyme-substrate interactions | Controls stereochemistry | Substrate channeling | 70-90 |
| Competing cyclization modes | 1,6 versus 1,10 ring closure | Affects ring size preference | Kinetic pathway control | 45-75 |
| Stereochemical control | Facial selectivity | Influences enantiomeric excess values | Chiral environment creation | 55-85 |
| Product selectivity | Thermodynamic versus kinetic control | Determines major/minor products | Reaction condition optimization | 50-80 |
Substrate binding orientation within the enzyme active site critically influences the stereochemical outcome of cyclization reactions [23] [19]. The specific interactions between enzyme residues and substrate functional groups can direct the binding mode, thereby controlling which face of the substrate is exposed for subsequent transformations [19]. Successful substrate channeling strategies have achieved control rates of 70-90% in optimized systems [23].
Competing cyclization modes present another significant challenge, particularly the choice between 1,6 and 1,10 ring closure pathways [23]. The formation of different ring sizes can dramatically alter the final product structure, and the preference between these modes is often determined by subtle energetic differences [23]. Kinetic pathway control through appropriate reaction conditions has achieved success rates of 45-75% in directing the preferred cyclization mode [23].
Stereochemical control during cyclization requires the creation of a chiral environment that can distinguish between the two faces of prochiral centers [20] [19]. This challenge is particularly acute in enzymatic systems where the protein environment must provide sufficient asymmetric induction to achieve high enantiomeric excess values [19]. The development of effective chiral environments has achieved success rates of 55-85% in various systems [19].
The balance between thermodynamic and kinetic control represents a fundamental challenge in product selectivity [18] [5]. Under thermodynamic control, the most stable products predominate, while kinetic control favors the products formed through the lowest energy pathways [5]. The optimization of reaction conditions to favor the desired control regime has achieved success rates of 50-80% in determining major versus minor product distributions [5].
The pyrophosphate coproduct released during the rate-limiting chemical step provides an obvious counterion that may drive carbocation migration toward itself [20]. This stereoelectronic effect can significantly influence the reaction outcome by providing a driving force for specific rearrangement patterns [20]. Understanding and controlling these interactions has become crucial for achieving predictable cyclization outcomes [20].
| Property | Value | Conditions / Method | Source |
|---|---|---|---|
| Molecular formula | C₁₅H₂₄O | ‒ | 32 |
| Molecular weight | 220.35 g mol⁻¹ | ‒ | 32 |
| Exact mass | 220.1827 Da | HRMS | 32 |
| Log₁₀ P (octanol/water) | 4.25 | Crippen fragment method | 26 |
| Log₁₀ S (mol L⁻¹) | –4.67 | Crippen estimate | 26 |
| Topological polar surface area | 12.5 Ų | fragment sum | 7 |
| Critical temperature (T_c) | 819 K (est.) | Joback | 26 |
| Boiling point (p = 1 atm, est.) | 599 K | Joback | 26 |
These data place the compound among highly lipophilic sesquiterpenes, with aqueous solubility below 30 µg L⁻¹ at 298 K.
Using the solubility–partition correlation of Lyman and co-workers, the organic-carbon/water partition coefficient is predicted as:
$$
\log K{\text{oc}} = -0.55\,\log S + 3.64 \quad\Rightarrow\quad \log K{\text{oc}} \approx 6.2
$$
[1]
Such a high value indicates strong sorption to soils and sediments, consistent with the log P.
| Parameter | Value | Comparison standard | Source |
|---|---|---|---|
| Strain energy of isolated oxirane ring | ≈ 25 kcal mol⁻¹ | oxirane | 20 |
| Increment due to bicyclo[4.1.0] fusion | +7–9 kcal mol⁻¹ | versus monocyclic epoxide | 18 |
| Calculated Δ_fH°(g) | –209 kJ mol⁻¹ | Joback estimate | 26 |
| Calculated Δ_fG°(g) | +153 kJ mol⁻¹ | Joback estimate | 26 |
| Heat of combustion (bicyclic analogues) | –9340 kJ mol⁻¹ (mean) | bicyclic C₁₅H₂₄ epoxides | 15 |
The fused cyclopropane intensifies ring strain beyond that of simple epoxides, a trend confirmed for allylic epoxidised cyclic olefins where ΔH_strain increases by ~1 kcal mol⁻¹ per additional epoxide substituent [2]. Substituent-stabilisation nevertheless mitigates the net enthalpy penalty, as alkyl groups donate electron density into the σ* (C–O) orbitals, mirroring the substitution–stability relationship mapped for butene oxides [3].
The 1,4,6-trisubstituted bicyclo[4.1.0]heptane skeleton locks the epoxide in a pseudo-axial orientation. Restricted internal rotation limits entropy gain on ring opening; calculated ΔS‡ values for comparable epoxides are –33 cal mol⁻¹ K⁻¹, driving modest ΔG‡ values (~19 kcal mol⁻¹) at 298 K [4].
Despite the presence of an epoxide oxygen, the compound’s hydrocarbon surface dominates intermolecular interactions.
| Medium | Solubility at 298 K | Comment |
|---|---|---|
| Water | < 3 × 10⁻² mg L⁻¹ (from Log S) | practically insoluble [5] |
| n-Octanol | miscible | calculated from log P |
| Hexane | miscible | empirical essential-oil data |
Applying van ’t Hoff analysis to predicted ΔH_vap (53 kJ mol⁻¹) [5] gives a two-fold increase in vapour pressure between 293 K and 313 K, implying enhanced volatilisation from plant matrices under mild heating—consistent with its identification in steam-distilled essential oils [7].
Protonation of the epoxide oxygen generates a more labile C–O bond and shifts nucleophilic attack toward the substituted bridgehead carbon—an SN1-like preference [8] [9]. Under basic conditions, backside SN2 attack occurs at the less hindered carbon, accompanied by inversion [10].
Organolithium and cuprate reagents open related oxabicyclo[3.2.1] and [2.2.1] systems with high regio- and stereocontrol [11]. Comparable openings of the present bicyclo[4.1.0] epoxide proceed >10³ times faster than for simple oxiranes owing to additional torsional strain relief, as inferred from second-order rate constants (k₂ ≈ 3 × 10⁻² L mol⁻¹ s⁻¹ in methanol, 298 K) reported for cyclopropanated 3-aza-2-oxabicycles [12].
| Catalyst / Nucleophile | Dominant attack site | Product type | Relative rate vs styrene oxide |
|---|---|---|---|
| Pyridinium p-toluenesulfonate / MeOH | Bridgehead (C-4) | trans-β-methoxy alcohol | × 6 [12] |
| n-BuLi / THF | Equatorial C-7 | syn-diol after hydrolysis | × >50 [11] |
Steric congestion on the concave face of the bicyclic framework enforces exo attack, dictating product stereochemistry.
Conjugated dienes readily form exciplexes with electron-poor photosensitisers. Irradiation of α-terpinene analogues yields p-cymene via radical-chain pathways in the presence of molecular oxygen [13]. For the title compound, the (E)-6-methylhepta-2,5-dien-2-yl fragment is electronically similar; photoinduced electron transfer from the diene to dyes such as 9,10-dicyanoanthracene would generate allylic radical cations that are intercepted by O₂ to form peroxyl radicals. The subsequent hydroperoxide rearrangements display substituent-controlled regioselectivity, with bulky C-5 methyl groups steering oxygen addition toward the central C-3 site [14].
| Step | Key Intermediate | Observed trend |
|---|---|---|
| Dye-sensitised excitation | π,diene → dye* exciplex | Quantum yield maximised when diene quenches singlet dye completely [13] |
| Radical-chain propagation | Allylic peroxyl radicals | Amplification via hydroperoxy chain carriers [15] |
| Product distribution | C-3 vs C-1,5 hydroperoxides | Larger substituents at C-1 or C-5 favour C-3 addition [14] |
The rigid bicyclic anchor is not directly involved in the photooxidation but modulates conformer populations, potentially lowering energy transfer efficiency relative to acyclic analogues.